molecular formula C16H17N3O3S B11462806 Methyl 2-([(pyridin-4-ylmethyl)carbamoyl]amino)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate

Methyl 2-([(pyridin-4-ylmethyl)carbamoyl]amino)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B11462806
M. Wt: 331.4 g/mol
InChI Key: KXYUFPVEFAJJMY-UHFFFAOYSA-N
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Description

METHYL 2-({[(PYRIDIN-4-YL)METHYL]CARBAMOYL}AMINO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE is a complex organic compound that features a pyridine ring, a carbamoyl group, and a cyclopenta[b]thiophene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-({[(PYRIDIN-4-YL)METHYL]CARBAMOYL}AMINO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common approach is to start with the cyclopenta[b]thiophene core, which can be synthesized through a Diels-Alder reaction followed by cycloisomerization . The pyridine ring is then introduced via a Suzuki-Miyaura coupling reaction . The carbamoyl group is added through a reaction with an appropriate isocyanate or carbamoyl chloride under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can also enhance the scalability and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-({[(PYRIDIN-4-YL)METHYL]CARBAMOYL}AMINO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the carbamoyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride or other strong bases for deprotonation followed by nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

METHYL 2-({[(PYRIDIN-4-YL)METHYL]CARBAMOYL}AMINO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of METHYL 2-({[(PYRIDIN-4-YL)METHYL]CARBAMOYL}AMINO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect .

Comparison with Similar Compounds

Similar Compounds

  • METHYL 2-({[(PYRIDIN-3-YL)METHYL]CARBAMOYL}AMINO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE
  • METHYL 2-({[(PYRIDIN-2-YL)METHYL]CARBAMOYL}AMINO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE

Uniqueness

The uniqueness of METHYL 2-({[(PYRIDIN-4-YL)METHYL]CARBAMOYL}AMINO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE lies in its specific structural configuration, which may confer distinct biological activity or chemical reactivity compared to its analogs.

Properties

Molecular Formula

C16H17N3O3S

Molecular Weight

331.4 g/mol

IUPAC Name

methyl 2-(pyridin-4-ylmethylcarbamoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

InChI

InChI=1S/C16H17N3O3S/c1-22-15(20)13-11-3-2-4-12(11)23-14(13)19-16(21)18-9-10-5-7-17-8-6-10/h5-8H,2-4,9H2,1H3,(H2,18,19,21)

InChI Key

KXYUFPVEFAJJMY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(SC2=C1CCC2)NC(=O)NCC3=CC=NC=C3

Origin of Product

United States

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